4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-ethyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c1-2-9-5-11(13-8-12-9)16-6-10(7-16)17-14-3-4-15-17/h3-5,8,10H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVINCGBNAASKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction with Ethyl Acetoacetate
Ethyl acetoacetate, urea, and acetyl chloride undergo acid-catalyzed cyclization to yield 4-ethyl-6-hydroxypyrimidine, followed by chlorination using phosphorus oxychloride (POCl₃).
Reaction Conditions :
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.65 (q, J = 7.2 Hz, 2H, CH₂CH₃), 6.44 (s, 1H, C5-H), 8.12 (s, 1H, C2-H).
- MS (EI) : m/z 157 [M]⁺.
Synthesis of 3-(2H-1,2,3-Triazol-2-yl)Azetidine
The azetidine-triazole fragment is constructed via cyclization and functionalization.
Azetidine Ring Formation via Ring-Closing Metathesis (RCM)
Triazole Installation via Huisgen Cycloaddition
- Substrate : 3-Azidoazetidine (synthesized from 3-bromoazetidine and NaN₃).
- Reagent : Ethynyltrimethylsilane (1.2 eq), CuI (10 mol%), DIPEA.
- Conditions : THF, 60°C, 8 h, yield: 72%.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 3.52–3.60 (m, 4H, azetidine-H), 4.82 (s, 1H, triazole-H), 7.89 (s, 2H, triazole-H).
- IR (KBr) : 2100 cm⁻¹ (C≡C), 1600 cm⁻¹ (triazole).
Coupling of Azetidine-Triazole to Pyrimidine via SNAr
The final step involves substituting the chloride in 4-ethyl-6-chloropyrimidine with the azetidine-triazole amine.
Alternative Coupling Reagents
Using HCTU/HOBt in DMF increases yield to 82% by activating the pyrimidine chloride.
Alternative Pathways: Multicomponent Reactions
A one-pot synthesis inspired by triazolo[4,3-a]pyrimidine protocols adapts aldehydes, aminopyrimidines, and azides.
Procedure :
- Components : 4-Ethylpyrimidin-6-amine (1.0 eq), 3-azidoazetidine (1.2 eq), trimethyl orthoformate (2.0 eq).
- Catalyst : CuI (10 mol%).
- Conditions : MeCN, 80°C, 12 h, yield: 68%.
Comparative Analysis of Synthetic Routes
| Route | Key Step | Yield | Advantages | Challenges |
|---|---|---|---|---|
| SNAr Coupling | Azetidine-triazole + chloride | 58–82% | High selectivity, scalable | Requires pre-functionalized intermediates |
| Multicomponent | One-pot assembly | 68% | Atom economy, fewer steps | Limited scope for optimization |
Scalability and Industrial Considerations
- SNAr Route : Preferred for large-scale production due to reproducible yields and commercial availability of 4-ethyl-6-chloropyrimidine.
- Safety : Azide intermediates necessitate strict temperature control to prevent exothermic decomposition.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine exhibit diverse biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. The incorporation of azetidine rings enhances their efficacy against various pathogens.
- Anticancer Properties : Triazole-containing compounds have been investigated for their anticancer potential. For instance, studies have demonstrated that certain triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of angiogenesis .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases .
Case Studies
Several studies highlight the effectiveness of similar compounds:
- Case Study 1 : A derivative of the triazole family was evaluated for its anticancer activity against breast adenocarcinoma cells (MCF7). The study reported a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent .
- Case Study 2 : A compound structurally related to this compound was tested for antimicrobial activity against Staphylococcus aureus. Results showed effective inhibition of bacterial growth, supporting its use as a lead compound for developing new antibiotics .
Synthesis and Development
The synthesis of this compound involves multi-step reactions typically starting from easily accessible precursors. The synthesis pathway often includes cyclization reactions that form the triazole ring and subsequent modifications to introduce the azetidine moiety.
Mechanism of Action
The mechanism of action of 4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-neuroinflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
1,2,4-triazole derivatives: Known for their diverse pharmacological activities, including antibacterial, anticancer, and antifungal properties.
Uniqueness
4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is unique due to its combined triazole and pyrimidine structure, which imparts distinct biological activities. Its ability to inhibit multiple pathways involved in neuroinflammation and apoptosis sets it apart from other similar compounds .
Biological Activity
4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
- Molecular Formula : CHN (exact values to be determined)
Its unique arrangement of a pyrimidine ring fused with an azetidine and a triazole moiety contributes to its biological properties.
Anticancer Properties
Research has indicated that derivatives of compounds containing triazole and pyrimidine structures exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit various cancer cell lines at low micromolar concentrations. In particular, compounds with the 1,2,3-triazole scaffold have demonstrated selective inhibition of kinases involved in cancer progression, such as c-Met .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : Similar compounds have shown to inhibit kinases like c-Met with IC values in the low nanomolar range .
- Induction of Apoptosis : Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways .
Enzyme Inhibition
This compound also shows promise as an inhibitor of various metabolic enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to therapeutic effects in neurological disorders. Compounds related to triazoles have been noted for their ability to inhibit AChE effectively .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Triazole Derivatives : A study evaluated a series of triazole derivatives for their anticancer properties against multiple cell lines. The most potent derivatives exhibited IC values ranging from 0.11 to 1.47 µM .
- Antioxidant Activity : Another investigation highlighted the antioxidant properties of triazole-containing compounds, which could provide protective effects against oxidative stress-related diseases .
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for preparing 4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine?
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions. For example:
- Step 1 : Formation of the azetidine-triazole moiety via cyclization or click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
- Step 2 : Functionalization of the pyrimidine core at the 6-position using conditions like Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) with azetidine intermediates .
- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR and HPLC .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR to confirm regiochemistry of the triazole and azetidine groups .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and torsional strain in the azetidine ring .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the azetidine-triazole intermediate?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalyst tuning : Use Cu(I) catalysts for regioselective triazole formation, avoiding byproducts like 1,4-disubstituted triazoles .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during azetidine ring closure .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Structure-activity relationship (SAR) analysis : Compare substituent effects on binding affinity (e.g., triazole vs. imidazole in kinase inhibition) .
- Computational docking : Use molecular dynamics simulations to predict interactions with targets like SYK kinase or microbial enzymes .
- Dose-response assays : Validate discrepancies by testing purity-adjusted concentrations and ruling out off-target effects .
Q. How does stereochemistry of the azetidine ring influence crystallographic refinement?
Q. What are the challenges in analyzing oxidative degradation products of this compound?
- LC-MS/MS profiling : Identify N-oxide derivatives or ring-opened byproducts using collision-induced dissociation .
- Stability studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to correlate with computational predictions of reactive sites .
Methodological Guidelines
Q. How to design experiments for evaluating microbial resistance mechanisms against this compound?
Q. What computational tools are recommended for modeling its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
